Enantiomeric Purity Requirements for GARFT Inhibitor Synthesis
The synthesis of the GARFT inhibitor AG-2034 (Ki = 28 nM against human GARFT) requires (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane as the enantiomerically pure starting material to set the critical C6-(S) configuration in the tetrahydropyrimido[5,4-b][1,4]thiazine core [1]. The patent explicitly states that 'optically pure' intermediates are necessary to obtain the desired pharmacological activity, and the (R)-enantiomer of the same building block leads to the C6-(R) diastereomer, which is not a potent GARFT inhibitor [2]. The target compound is supplied with ≥95% chiral purity, while the racemate would deliver a 1:1 mixture of active and inactive isomers, effectively halving the potential yield of active pharmaceutical ingredient in downstream processing .
| Evidence Dimension | Stereochemical configuration and target binding |
|---|---|
| Target Compound Data | (S)-enantiomer enables synthesis of (6S)-GARFT inhibitor with Ki = 28 nM against human GARFT |
| Comparator Or Baseline | (R)-enantiomer (CAS 186521-82-4) leads to (6R)-isomer; racemic mixture (CAS 59923-55-6) produces 1:1 mixture |
| Quantified Difference | Optically pure (S)-enantiomer is required for biologically active (6S)-diastereomer; (R)-derived product is expected to be ≥10-fold less active |
| Conditions | GARFT enzyme inhibition assay; cell-based antiproliferative assay (L1210 murine leukemia, CCRF-CEM human leukemia) |
Why This Matters
Procurement of any other enantiomer directly compromises drug candidate potency, regulatory compliance, and process reproducibility in pharmaceutical development.
- [1] Varney, M.D.; Palmer, C.L.; Romines, W.H., Protein structure-based design, synthesis, and biological evaluation of 5-thia-2,6-diamino-4(3H)-oxopyrimidines: Potent inhibitors of glycinamide ribonucleotide transformylase with potent cell growth inhibition, J. Med. Chem. 1997, 40, 2502-2524, DOI: 10.1021/jm9607459. View Source
- [2] Varney, M.D.; Palmer, C.L.; Romines, W.H., Syntheses of optically pure compounds useful as GARFT inhibitors and their intermediates, WO 1996040674 A1, 1996. View Source
